molecular formula C10H8ClNO B12515539 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile

3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B12515539
M. Wt: 193.63 g/mol
InChI Key: PRZFNAAMKVRGRG-UHFFFAOYSA-N
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Description

3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H8ClNO It is characterized by the presence of a chloro group, a methoxyphenyl group, and a nitrile group attached to a propenenitrile backbone

Properties

IUPAC Name

3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFNAAMKVRGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 4-methoxybenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects may be mediated through the modulation of enzyme activities or interactions with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-3-(2-methoxyphenyl)prop-2-enenitrile
  • 3-chloro-3-(4-methylphenyl)prop-2-enenitrile
  • 3-chloro-3-(4-hydroxyphenyl)prop-2-enenitrile

Uniqueness

3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

3-Chloro-3-(4-methoxyphenyl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a prop-2-ene backbone with a chlorine atom and a methoxy-substituted phenyl group. Its molecular formula is C10H10ClNC_{10}H_{10}ClN, and it features significant polarity due to the nitrile group, enhancing its solubility in various solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction may alter the function of enzymes involved in critical cellular pathways.
  • Receptor Modulation : The presence of the chlorine and methoxy groups enhances its binding affinity to certain receptors, potentially modulating receptor signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in vitro, suggesting potential as an anticancer agent .
  • Anti-inflammatory Properties : Some research suggests that similar compounds may exhibit anti-inflammatory effects, although further studies are needed to confirm these findings.
  • Analgesic Effects : Preliminary studies indicate potential analgesic properties, warranting further investigation into its pain-relief capabilities.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivityFindings
AnticancerSignificant inhibition of cancer cell proliferation in vitro.
Anti-inflammatoryPotential anti-inflammatory effects noted; further research required.
AnalgesicPreliminary evidence suggests analgesic properties.

Detailed Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
  • Inflammation Pathway Modulation : Research exploring its anti-inflammatory potential revealed that the compound may downregulate pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

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